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tert-butyl 6-amino-1,4-thiazepane-4-carboxylate
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Overview
Description
tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate: is a chemical compound with the molecular formula C10H20N2O2S and a molecular weight of 232.34 g/mol . It is a thiazepane derivative, which is a class of heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-amino-1,4-thiazepane-4-carboxylate typically involves the reaction of tert-butyl 6-bromo-1,4-thiazepane-4-carboxylate with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazepane derivative with a reduced sulfur atom.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazepane derivatives.
Substitution: Various substituted thiazepane derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-1,4-thiazepane-4-carboxylate is not well-documented. as a thiazepane derivative, it is likely to interact with biological targets such as enzymes or receptors through its amino and thiazepane functional groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl 6-amino-1,4-thiazepane-4-carboxylate 1,1-dioxide: This compound is a sulfone derivative of this compound and has different chemical properties and reactivity.
tert-Butyl 6-bromo-1,4-thiazepane-4-carboxylate: This compound is a brominated derivative and serves as a precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties. Its amino group allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biological Activity
tert-butyl 6-amino-1,4-thiazepane-4-carboxylate (TBTA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₂₀N₂O₄S
- Molecular Weight : 264.34 g/mol
- Structural Features : The compound contains a thiazepane ring, a carboxylate group, and a tert-butyl substituent, which are critical for its biological interactions.
The biological activity of TBTA is influenced by its ability to interact with various molecular targets in biological systems. The thiazepane ring and carboxylate group are thought to enhance binding affinity to enzymes or receptors, potentially modulating their activity. The compound may also undergo metabolic transformations that yield active metabolites, contributing to its pharmacological effects.
Antimicrobial Properties
Research indicates that TBTA exhibits antimicrobial activity. Compounds with similar thiazepane structures have been studied for their effectiveness against various pathogens, suggesting that TBTA may possess comparable properties.
Anticancer Activity
TBTA has been evaluated for its antiproliferative effects in cancer cell lines. A study reported that derivatives of thiazepanes showed significant activity against cancer cells, indicating that TBTA could be a promising candidate for further development as an anticancer agent. The specific mechanisms through which TBTA exerts these effects are still under investigation but may involve the inhibition of cell proliferation pathways.
Case Studies and Research Findings
-
Antiproliferative Activity :
- A study synthesized TBTA and evaluated its antiproliferative activity against various cancer cell lines. Results showed a notable reduction in cell viability at certain concentrations, highlighting its potential as an anticancer agent.
-
Antimicrobial Testing :
- In vitro testing demonstrated that TBTA exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antimicrobial therapies.
-
Mechanistic Insights :
- Investigations into the mechanism of action revealed that TBTA may interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses in treated cells.
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Thiazepane | Contains a tert-butyl group and 1,1-dioxide |
tert-butyl 6-amino-1,4-oxazepane-4-carboxylate | Oxazepane | Lacks sulfur; different ring structure |
tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate | Oxazepane | Contains aminomethyl group instead of amino |
The table above illustrates the uniqueness of TBTA compared to other compounds with similar structures. Its specific functional groups may confer distinct biological properties worth exploring further.
Properties
IUPAC Name |
tert-butyl 6-amino-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c1-10(2,3)14-9(13)12-4-5-15-7-8(11)6-12/h8H,4-7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVXQVCOGCKMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784394-67-7 |
Source
|
Record name | tert-butyl 6-amino-1,4-thiazepane-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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